molecular formula C9H6OS B1585829 Benzo[b]thiophene-6-carbaldehyde CAS No. 6386-80-7

Benzo[b]thiophene-6-carbaldehyde

Cat. No.: B1585829
CAS No.: 6386-80-7
M. Wt: 162.21 g/mol
InChI Key: HOPOWIYNQUFRTR-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-6-carbaldehyde is an organic compound with the molecular formula C9H6OS. It is a derivative of benzothiophene, which is a heterocyclic compound containing a sulfur atom in its ring structure. This compound is known for its applications in organic synthesis and as an intermediate in the production of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzo[b]thiophene-6-carbaldehyde can be synthesized through several methods. One common method involves the formylation of benzo[b]thiophene using formylating agents such as dimethylformamide (DMF) or other formylating agents . Another method includes the oxidation of benzo[b]thiophen-2-ylmethanol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale formylation reactions under controlled conditions to ensure high yield and purity. The reaction is usually carried out in an inert atmosphere and at low temperatures to prevent decomposition .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

    Substitution: The aldehyde group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) is commonly used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted benzothiophene derivatives.

Mechanism of Action

The mechanism of action of benzo[b]thiophene-6-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function .

Comparison with Similar Compounds

  • Benzo[b]thiophene-2-carbaldehyde
  • Benzo[b]thiophene-3-carbaldehyde
  • Benzo[b]thiophene-4-carbaldehyde

Comparison: Benzo[b]thiophene-6-carbaldehyde is unique due to the position of the aldehyde group on the benzothiophene ring. This positional difference can lead to variations in reactivity and biological activity compared to other benzo[b]thiophene carbaldehyde derivatives .

Properties

IUPAC Name

1-benzothiophene-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6OS/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPOWIYNQUFRTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60213295
Record name Benzo(b)thiophene-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60213295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6386-80-7
Record name Benzo(b)thiophene-6-carboxaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006386807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(b)thiophene-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60213295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In 350 mL of benzene is dissolved 23.53 g of a mixture of 4-methylbenzo[b]thiophene and 6-methylbenzo[b]thiophene, to which are added 0.77 g of benzoyl peroxide and 39.56 g of N-bromosuccinimide. The mixture thus formed is heated under reflux for 2 hours. After cooling the mixture to 50° C., 70 mL of acetic acid, 70 mL of water and 44.51 g of hexamethylenetetramine are added, and the mixture thus formed is heated under reflux for 2 hours. The solvent is distilled off under reduced pressure, the residue is mixed with water and ethyl acetate, and pH is adjusted to 7.5 with potassium carbonate. The organic layer is separated, washed with water and saturated aqueous solution of sodium chloride successively, and dried over anhydrous magnesium sulfate. The solvent is distilled off under reduced pressure, and the residue is purified by column chromatography (eluent: hexane:ethyl acetate=19:1 to 15:1). Thus, 5.24 g of benzo[b]thiophene-4-carboaldehyde, 5.09 g of benzo[b]thiophene-6-carboaldehyde and 6.71 g of mixture thereof are obtained as oily products.
Quantity
44.51 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step Two
Quantity
39.56 g
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
23.53 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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